molecular formula C4H4N4O3 B7769583 6-Amino-5-nitrosouracil CAS No. 63884-45-7

6-Amino-5-nitrosouracil

Cat. No.: B7769583
CAS No.: 63884-45-7
M. Wt: 156.10 g/mol
InChI Key: DKPCSXFEWFSECE-UHFFFAOYSA-N
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Description

6-Amino-5-nitrosouracil is a pyrimidine derivative with the molecular formula C4H4N4O3. It is known for its unique structural properties, which include an amino group at the 6th position and a nitroso group at the 5th position on the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitrosouracil typically involves the nitration of 6-aminouracil. One common method includes the reaction of 6-aminouracil with nitric acid under controlled conditions to introduce the nitroso group at the 5th position. The reaction is usually carried out in an acidic medium to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-nitrosouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Amino-5-nitrosouracil is unique due to the presence of both amino and nitroso groups on the uracil ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

6-amino-5-nitroso-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DKPCSXFEWFSECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
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DSSTOX Substance ID

DTXSID90202819
Record name 6-Amino-5-nitrosouracil
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Molecular Weight

156.10 g/mol
Source PubChem
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CAS No.

5442-24-0, 63884-45-7
Record name 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-5-nitrosouracil
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Record name Hydrouracil, 5-hydroxyimino-6-imino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key chemical reactions involving 6-amino-5-nitrosouracil?

A1: this compound serves as a versatile building block in organic synthesis. Some notable reactions include:

  • Synthesis of Xanthines: this compound derivatives react with aldehyde hydrazones to yield corresponding xanthine derivatives. This reaction offers a convenient route to access a variety of xanthine analogs. [, , , ]
  • Formation of Purines: Similar to xanthine synthesis, reactions with aldehyde 1,1-dimethylhydrazones produce corresponding purines, expanding the synthetic potential of this compound. []
  • Reaction with Thiourea: In acidic solutions, this compound interacts with thiourea, leading to the formation of 6-amino-5-formamidinosulfenimino-2,3,4,5-tetrahydropyrimidine-2,4-dione di-p-toluenesulfonate. Subsequent hydrolysis yields 5-formamidinosulfeniminobarbituric acid p-toluenesulfonate monohydrate. []
  • Disproportionation: 7-Hydroxyxanthine derivatives of this compound undergo disproportionation, resulting in corresponding 8-phenylxanthines and this compound. The reaction rate is influenced by substituents and can be inhibited by ethyl acetylenedicarboxylate or enhanced by phosphate. []
  • Cyclization with Formaldehyde: this compound cyclizes with formaldehyde, yielding 7-hydroxyxanthine, a significant purine derivative. []
  • Oxidation with Lead Tetraacetate: This reaction leads to intriguing products like pyrimido[5,4-g]pteridinetetrone 10-oxides, showcasing the compound's potential in complex heterocyclic synthesis. []

Q2: What makes this compound a valuable synthon in purine synthesis?

A2: The reactivity of the nitroso group and the presence of multiple nucleophilic centers within the molecule make this compound an ideal starting material for constructing the purine scaffold. Its reactions with various aldehydes and their derivatives offer straightforward access to diversely substituted purines, crucial in medicinal chemistry and drug discovery.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H4N4O3, and its molecular weight is 156.10 g/mol.

Q4: Are there any studies on the tautomeric forms of this compound?

A4: Yes, theoretical investigations using PM3-COSMO calculations have explored the structure and relative stabilities of different tautomeric forms of this compound and its derivatives, including violuric acid. []

Q5: What spectroscopic data is available for characterizing this compound?

A5: Researchers have extensively used vibrational spectroscopy, including infrared and Raman spectroscopy, to characterize this compound. These studies provide valuable information about its molecular vibrations, functional groups, and hydrogen bonding patterns. Additionally, theoretical studies complement the experimental data to provide a comprehensive understanding of its vibrational spectra. []

Q6: What are the potential biological applications of this compound and its derivatives?

A6: Research suggests several potential applications:

  • Inhibition of Lipid Peroxidation: Certain this compound derivatives demonstrate the ability to inhibit iron-catalyzed hydroxyl radical formation, protecting mitochondrial membranes from lipid peroxidation. These findings suggest potential as antioxidants. []
  • Antiproliferative Activity: Tricarbonyl complexes of rhenium(I) with this compound derivatives have shown antiproliferative behavior, indicating possible anticancer properties. []

Q7: How does this compound interact with metals?

A7: this compound acts as a multidentate ligand, forming complexes with various metal ions. For instance, it forms stable complexes with copper(II) ions, as demonstrated by crystallographic studies. The uracil moiety usually coordinates through N6, N51, and O52 atoms, creating five and six-membered chelate rings. []

Q8: Are there thermal studies on metal complexes of this compound?

A8: Yes, researchers have conducted thermal studies on metal complexes of 5-nitrosopyrimidine derivatives, including those of this compound. These studies offer insights into the thermal stability and decomposition pathways of these complexes, which are crucial for understanding their potential applications. [, ]

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